(4-Bromo-2-fluoro-6-methylphenyl)methanol

Lipophilicity Drug Design Physicochemical Properties

Select (4-Bromo-2-fluoro-6-methylphenyl)methanol (CAS 1417736-81-2) for your next SAR campaign. Its unique ortho-fluorine, para-bromine, ortho-methyl pattern provides a versatile scaffold for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and enables precise tuning of lipophilicity (LogP 2.31) and metabolic stability. Unlike generic regioisomers, this substitution pattern has been specifically reported as a critical intermediate for novel small-molecule PPI inhibitors. Ensure batch-to-batch reproducibility; avoid unpredictable outcomes caused by incorrectly substituted analogs.

Molecular Formula C8H8BrFO
Molecular Weight 219.053
CAS No. 1417736-81-2
Cat. No. B591713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-2-fluoro-6-methylphenyl)methanol
CAS1417736-81-2
Molecular FormulaC8H8BrFO
Molecular Weight219.053
Structural Identifiers
SMILESCC1=CC(=CC(=C1CO)F)Br
InChIInChI=1S/C8H8BrFO/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3,11H,4H2,1H3
InChIKeyPESYSSUAYBQHJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Bromo-2-fluoro-6-methylphenyl)methanol CAS 1417736-81-2: A Specialized Aromatic Building Block for Targeted Synthesis


(4-Bromo-2-fluoro-6-methylphenyl)methanol (CAS 1417736-81-2) is a halogenated benzyl alcohol derivative characterized by the simultaneous presence of bromine, fluorine, and a methyl group on the phenyl ring [1]. With a molecular formula of C₈H₈BrFO and a molecular weight of 219.05 g/mol, it serves primarily as a versatile intermediate in organic synthesis . Its unique substitution pattern, featuring ortho-fluorine, para-bromine, and ortho-methyl groups relative to the hydroxymethyl moiety, endows it with distinct physicochemical properties including a predicted LogP of 2.31 and a predicted pKa of 13.69, which influence its reactivity and solubility profile [1].

Why Unspecified Bromo-Fluoro-Methylbenzyl Alcohols Cannot Substitute (4-Bromo-2-fluoro-6-methylphenyl)methanol


The substitution pattern on the aromatic ring dictates the compound's reactivity in key transformations such as cross-coupling reactions and dictates its physicochemical properties, including lipophilicity and hydrogen bonding capability [1]. While several regioisomeric (bromo-fluoro-methylphenyl)methanols share the same molecular formula (C₈H₈BrFO) and molecular weight (219.05 g/mol), they exhibit quantifiable differences in properties like LogP and predicted pKa, which are critical for predicting bioavailability and optimizing synthetic routes . Using a generic or incorrectly substituted analog can lead to unpredictable reaction outcomes, altered selectivity, and failure in structure-activity relationship (SAR) studies .

Quantitative Differentiation of (4-Bromo-2-fluoro-6-methylphenyl)methanol (CAS 1417736-81-2)


Predicted Lipophilicity (LogP) Comparison vs. Regioisomers

The predicted LogP of (4-Bromo-2-fluoro-6-methylphenyl)methanol is 2.31 [1], positioning it as more lipophilic than its 4-bromo-2-fluoro-5-methyl isomer (CAS 1567665-94-4), which has a predicted XLogP3-AA of 2.2 [2]. This difference in lipophilicity can impact membrane permeability and solubility profiles in biological systems.

Lipophilicity Drug Design Physicochemical Properties

Predicted Acid Dissociation Constant (pKa) Comparison

The predicted pKa for the benzylic alcohol proton of (4-Bromo-2-fluoro-6-methylphenyl)methanol is 13.69 ± 0.10 . This value is distinct from the pKa reported for the structurally related 4-bromo-2-fluorobenzoic acid, which is 2.81 [1], highlighting the significant impact of the methyl group and the alcohol vs. carboxylic acid functional group on acidity.

Acidity Hydrogen Bonding Reactivity

Synthetic Utility as a Scaffold for Protein-Protein Interaction (PPI) Inhibitors

Derivatives of the 4-bromo-2-fluoro-6-methylphenyl core, such as N-(4-bromo-2-fluoro-6-methylphenyl)pivalamide (CAS 429683-47-6), have been explicitly identified as critical intermediates for designing novel small molecule inhibitors targeting protein-protein interactions (PPIs) . This suggests a specific application niche for compounds containing this precise substitution pattern, which may not be achievable with other regioisomers.

Medicinal Chemistry PPI Inhibitors Cross-Coupling

Predicted Boiling Point vs. Unsubstituted Benzyl Alcohol

The predicted boiling point of (4-Bromo-2-fluoro-6-methylphenyl)methanol is 284.2 ± 35.0 °C at 760 mmHg [1]. This is substantially higher than the boiling point of unsubstituted benzyl alcohol (205.3 °C) [2]. The significant difference is a direct result of the bromine, fluorine, and methyl substitutions, which increase molecular weight and intermolecular interactions.

Physical Properties Synthesis Purification

Research and Industrial Application Scenarios for (4-Bromo-2-fluoro-6-methylphenyl)methanol


Medicinal Chemistry: Synthesis of Protein-Protein Interaction (PPI) Inhibitors

Researchers focused on developing novel small molecule inhibitors of protein-protein interactions (PPIs) should prioritize (4-Bromo-2-fluoro-6-methylphenyl)methanol as a starting material. Derivatives of this specific substitution pattern have been reported as critical intermediates for this application . The unique combination of bromine (for cross-coupling) and fluorine (for modulating lipophilicity and metabolism) on a phenylmethanol scaffold provides a versatile handle for constructing complex pharmacophores [1].

Organic Synthesis: Optimized Building Block for Cross-Coupling Reactions

The presence of a para-bromine substituent makes (4-Bromo-2-fluoro-6-methylphenyl)methanol an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, allowing for the rapid diversification of the aromatic core . The ortho-fluorine and ortho-methyl groups provide steric and electronic tuning, which can influence regioselectivity in subsequent transformations, making it a more refined building block than simpler brominated benzyl alcohols .

Physicochemical Property Optimization in Lead Compound Libraries

When designing focused libraries to explore structure-activity relationships (SAR) around a benzyl alcohol core, (4-Bromo-2-fluoro-6-methylphenyl)methanol offers a distinct physicochemical profile. With a predicted LogP of 2.31 and a pKa of 13.69, it occupies a specific lipophilicity and ionization space compared to its regioisomers [2]. Incorporating this building block allows medicinal chemists to precisely tune the ADME properties of lead candidates, a critical step in drug development [3].

Agrochemical Intermediate Synthesis

The compound's utility extends to the agrochemical sector, where similar halogenated phenylmethanols are employed as key intermediates for synthesizing novel herbicides, fungicides, and insecticides . Its reactivity profile supports the construction of complex aromatic scaffolds required for modern crop protection agents, offering a reliable synthetic entry point for research in this area .

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